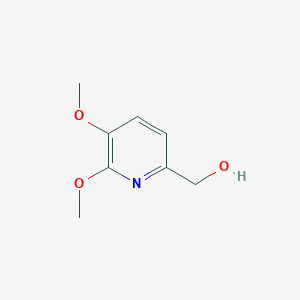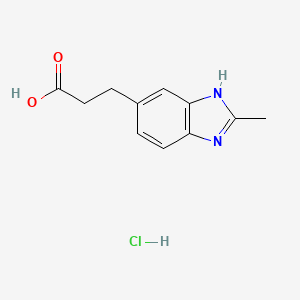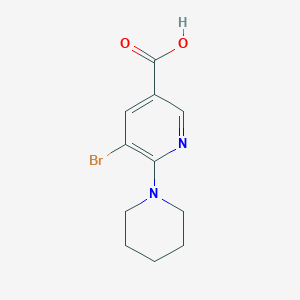![molecular formula C10H12ClN3O B1389482 Chlorhydrate de C-(5-p-tolyl-[1,2,4]oxadiazol-3-yl)-méthylamine CAS No. 1172854-26-0](/img/structure/B1389482.png)
Chlorhydrate de C-(5-p-tolyl-[1,2,4]oxadiazol-3-yl)-méthylamine
Vue d'ensemble
Description
C-(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-methylamine hydrochloride is a chemical compound that belongs to the class of 1,2,4-oxadiazoles. These compounds are known for their diverse biological activities and are used in various fields such as agriculture, medicine, and industrial applications. The presence of the oxadiazole ring imp
Applications De Recherche Scientifique
Recherche en chimie agricole
Chlorhydrate de C-(5-p-tolyl-[1,2,4]oxadiazol-3-yl)-méthylamine: a montré un potentiel dans la recherche en chimie agricole, en particulier comme composant dans le développement de nouveaux pesticides . Ses dérivés ont démontré une activité nématicide modérée contre Meloidogyne incognita et une activité antifongique contre Rhizoctonia solani. Cela suggère son utilisation dans la création de pesticides chimiques plus efficaces et à faible risque pour lutter contre les maladies des plantes qui menacent la sécurité alimentaire.
Développement d'agents antibactériens
Ce composé a fait partie d'études qui ont mené à la découverte de molécules aux effets antibactériens puissants, en particulier contre Xanthomonas oryzae pv. oryzae (Xoo) . Avec des valeurs EC50 surpassant les agents traditionnels comme le bismerthiazol et le thiodiazole cuivre, il promet le développement de nouveaux agents antibactériens pour protéger les cultures comme le riz de la brûlure bactérienne des feuilles et des stries.
Activité anticancéreuse
Dans le domaine de la chimie médicinale, le This compound et ses dérivés oxadiazole ont été évalués pour leurs propriétés anticancéreuses . Ces composés ont été synthétisés et caractérisés, certains montrant des résultats prometteurs dans des activités anticancéreuses in vitro contre des lignées cellulaires telles que MCF-7 et KB.
Applications pharmacologiques
La partie oxadiazole, une partie essentielle de ce composé, est reconnue pour son large éventail d'activités biologiques. Elle est utilisée comme un important pharmacophore dans la conception de médicaments en raison de sa stabilité hydrolytique et métabolique, ce qui en fait un modèle précieux pour créer de nouvelles molécules médicamenteuses avec des applications potentielles dans le traitement de diverses maladies .
Synthèse de molécules bioactives
La structure du composé permet la synthèse d'une variété de molécules bioactives. Sa stabilité et sa réactivité en font un candidat approprié pour les processus de cyclisation et d'alkylation nucléophile, qui sont des étapes cruciales dans la synthèse d'hétérocycles pharmacologiquement actifs .
Recherche sur les matériaux énergétiques
Les dérivés oxadiazole, y compris ceux liés au This compound, ont été étudiés pour leur comportement énergétique. Cela les rend intéressants dans le domaine de la science des matériaux, en particulier pour le développement de matériaux énergétiques avec des applications potentielles dans diverses industries .
Mécanisme D'action
Target of Action
1,2,4-oxadiazole derivatives, to which this compound belongs, have been reported to exhibit a broad spectrum of biological activities .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been shown to impact a variety of biological pathways .
Result of Action
1,2,4-oxadiazole derivatives have been reported to exhibit a range of biological activities .
Analyse Biochimique
Biochemical Properties
C-(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-methylamine hydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as cytochrome P450 and proteins involved in cellular signaling pathways. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity. For instance, C-(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-methylamine hydrochloride can act as an inhibitor or activator of specific enzymes, influencing metabolic processes and cellular functions .
Cellular Effects
The effects of C-(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-methylamine hydrochloride on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to changes in cellular responses. Additionally, C-(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-methylamine hydrochloride has been shown to affect the expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, C-(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-methylamine hydrochloride exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target. For example, C-(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-methylamine hydrochloride can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of C-(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-methylamine hydrochloride have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has demonstrated stability under various conditions, although it may undergo degradation over extended periods. Long-term studies have shown that C-(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-methylamine hydrochloride can have sustained effects on cellular processes, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of C-(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-methylamine hydrochloride vary with different dosages in animal models. At lower doses, this compound can exhibit beneficial effects, such as enhancing metabolic processes and improving cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which C-(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-methylamine hydrochloride is effective without causing harm .
Metabolic Pathways
C-(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-methylamine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics and endogenous compounds. Additionally, C-(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-methylamine hydrochloride can affect the levels of key metabolites, thereby modulating cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of C-(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-methylamine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. The interaction with transporters and binding proteins can influence its localization and accumulation within cells, affecting its overall activity and function .
Subcellular Localization
C-(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-methylamine hydrochloride exhibits specific subcellular localization, which can impact its activity and function. This compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. Additionally, C-(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-methylamine hydrochloride can be found in the cytoplasm, where it influences various signaling pathways and metabolic processes .
Propriétés
IUPAC Name |
[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH/c1-7-2-4-8(5-3-7)10-12-9(6-11)13-14-10;/h2-5H,6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWUFXZSSCHTHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


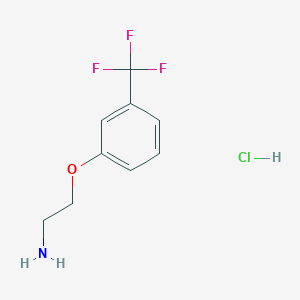
![1-[(3-nitrophenyl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B1389400.png)
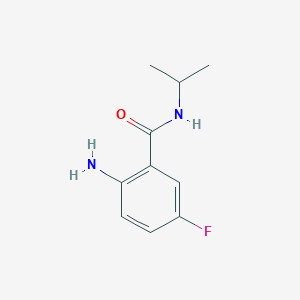
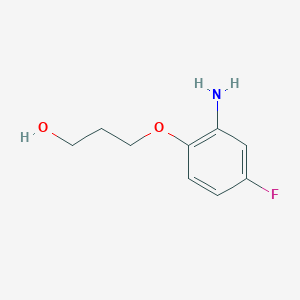

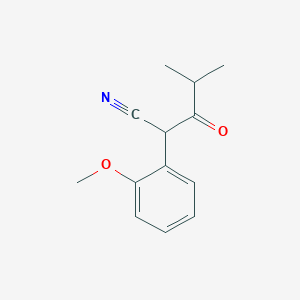
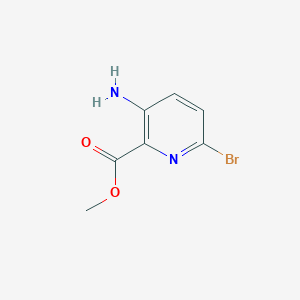
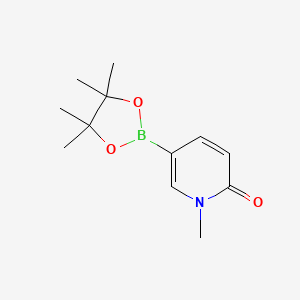
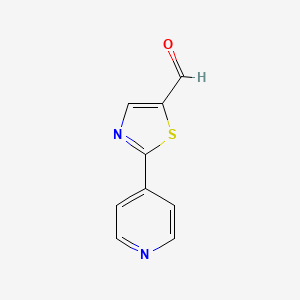
![4-Chloroimidazo[5,1-f][1,2,4]triazine](/img/structure/B1389414.png)
